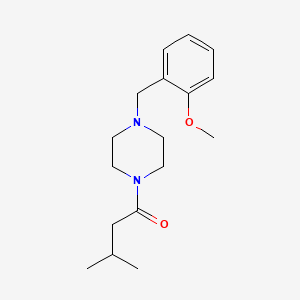
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, also known as EAMTC, is a synthetic compound that belongs to the class of carbamate derivatives. EAMTC has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
作用機序
The mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to involve the modulation of neurotransmitters in the brain. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to have several biochemical and physiological effects. In animal studies, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been shown to reduce pain and inflammation, improve cognitive function, and decrease seizure activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been found to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the research and development of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate. One potential area of research is the development of new ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, which could lead to a better understanding of its therapeutic potential. Additionally, further research is needed to explore the potential use of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in the treatment of other neurological disorders and in the agricultural industry.
合成法
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be synthesized through a multistep process that involves the reaction of thioamide with acetylacetone, followed by the reaction with ethyl chloroformate and ammonium carbonate. The final product is obtained through the purification process using column chromatography. The synthesis method of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is well-established and has been reported in several research articles.
科学的研究の応用
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In the agricultural industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been used in material science as a building block for the synthesis of new materials.
特性
IUPAC Name |
ethyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)11-8-10-5(2)7(15-8)6(3)12/h4H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABVGHCGFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)



![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)

